molecular formula C17H15N5O2S B2781045 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097910-62-6

4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

货号: B2781045
CAS 编号: 2097910-62-6
分子量: 353.4
InChI 键: NLDKTXZRUWYUCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a 4-cyano substituent on the aromatic ring and a pyridinyl-pyrazole ethyl moiety attached to the sulfonamide nitrogen. This structural framework positions it within a class of compounds known for modulating enzyme activity, particularly carbonic anhydrases (CAs), due to the sulfonamide group’s affinity for zinc ions in active sites . The pyridinyl-pyrazole chain introduces conformational flexibility and may influence solubility and pharmacokinetic properties.

属性

IUPAC Name

4-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c18-11-14-1-3-17(4-2-14)25(23,24)21-9-10-22-13-16(12-20-22)15-5-7-19-8-6-15/h1-8,12-13,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKTXZRUWYUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamide derivatives.

科学研究应用

Antimicrobial Properties

Research has indicated that compounds similar to 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds containing pyrazole rings have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties .

Antileishmanial Activity

The antileishmanial profile of related pyrazole derivatives has been investigated, revealing promising in vitro activity against Leishmania species. This suggests that this compound may be effective in treating leishmaniasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

In another study focusing on pyrazole-based compounds, researchers reported that certain derivatives showed IC50 values in the low micromolar range against several cancer cell lines. This highlights the potential of this compound in cancer therapy .

作用机制

The mechanism of action of 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, leading to therapeutic effects.

相似化合物的比较

Table 1: Structural Features of Selected Benzenesulfonamide Derivatives

Compound Name / ID (Evidence Source) Key Substituents Functional Groups Notable Structural Features
Target Compound 4-cyano, pyridin-4-yl-pyrazole ethyl Sulfonamide, cyano, pyridine, pyrazole Electron-withdrawing cyano group; heteroaromatic pyridine-pyrazole chain
Compound 27 4-butyl-3,5-dimethyl-pyrazole, 4-chlorophenyl carbamoyl Sulfonamide, carbamoyl, chloro Bulky alkyl substituents; chlorophenyl enhances lipophilicity
Compounds 1–9 4-hydroxyphenyl, pyrazoline Sulfonamide, hydroxyl, pyrazoline Hydroxyl group for hydrogen bonding; pyrazoline ring rigidity
Example 57 Fluorophenyl, chromen-4-one, pyrazolo[3,4-d]pyrimidine Sulfonamide, fluoro, ketone Fluorinated aromatic systems; fused heterocycles for enhanced binding
Zelenirstat Dichloro, piperazinyl-pyridine, isopropyl Sulfonamide, chloro, piperazine Chlorine for electronegativity; piperazine improves solubility

Key Observations :

  • Electron-withdrawing groups: The target compound’s 4-cyano group contrasts with chloro () and fluoro () substituents, which similarly enhance electrophilicity but differ in steric and electronic effects.
  • Heterocyclic chains: The pyridinyl-pyrazole chain in the target compound offers a balance of rigidity and flexibility compared to pyrazoline () or chromenone systems ().
  • Solubility modifiers : Piperazine () and hydroxyl groups () enhance hydrophilicity, whereas the target compound relies on pyridine’s moderate polarity.

Key Observations :

  • Coupling reactions : The target compound’s synthesis may resemble ’s SNAr mechanism, while and employ cross-coupling or multi-step functionalization.
  • Yield variability : Higher yields (e.g., 76% in ) are achieved with straightforward carbamoylation, whereas complex heterocycles () result in lower yields.

Key Observations :

  • Thermal stability : Higher melting points (e.g., 211–214°C in ) correlate with rigid, fused-ring systems.
  • Solubility : Piperazine () and hydroxyl groups () improve solubility, whereas halogenated or bulky substituents () reduce it.

Pharmacokinetic and Toxicity Considerations

  • Target Compound: The pyridinyl-pyrazole chain may enhance metabolic stability compared to ’s pyrazoline, which is prone to oxidation. Cyano groups are generally metabolically stable but may introduce toxicity risks if converted to cyanide .
  • Zelenirstat : Piperazine reduces CNS penetration, minimizing neurotoxicity, while dichloro substituents may raise hepatotoxicity concerns.

生物活性

4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of functional groups such as cyano, sulfonamide, and heterocycles (pyridine and pyrazole) suggests diverse interactions with biological targets, making it a candidate for further research into therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18_{18}H18_{18}N4_{4}O2_{2}S. Its structure includes:

  • A benzene ring with a sulfonamide group .
  • A cyano group attached to the benzene ring.
  • An ethyl linker connecting to a pyridinyl-substituted pyrazole .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may interact with enzymes, potentially acting as an inhibitor by mimicking substrates or binding to active sites.
  • Receptor Modulation : The pyridine and pyrazole rings can facilitate interactions with various receptors, influencing signaling pathways related to central nervous system functions.
  • Ion Channel Interaction : The compound may affect ion channels, particularly calcium channels, which are crucial in cardiovascular and neurological processes.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, and derivatives can show enhanced activity against resistant strains.
  • Anticancer Potential : Some studies suggest that the structural features allow for modulation of cancer-related pathways, potentially inhibiting tumor growth.
  • Neurological Effects : Compounds featuring pyridine and pyrazole rings have been linked to neuroprotective effects and modulation of neurotransmitter systems.

1. Cardiovascular Effects

A study evaluated the impact of related sulfonamide compounds on perfusion pressure in isolated rat hearts. Results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits through calcium channel inhibition .

CompoundDoseEffect on Perfusion Pressure
Control-Baseline
Compound A0.001 nMDecreased
Compound B0.001 nMDecreased

2. Antimicrobial Activity

Another study assessed the antimicrobial efficacy of similar sulfonamides against various bacterial strains. The results demonstrated that modifications in the benzene ring structure could enhance antibacterial activity, indicating that this compound may exhibit similar properties .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The compound's solubility and permeability need assessment through models like ADME/PK.
  • Distribution : The ability to cross biological membranes will influence its efficacy.
  • Metabolism and Excretion : Identifying metabolic pathways is crucial for predicting potential side effects and interactions.

常见问题

Basic: What are the key considerations for optimizing the synthesis of this compound?

The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including coupling, sulfonylation, and cyclization. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation between pyrazole and sulfonamide moieties.
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity intermediates .
  • Yield optimization : Adjust stoichiometry of pyridine-4-ylpyrazole and sulfonamide precursors to 1:1.2 to drive the reaction to completion .

Basic: How is the molecular structure validated for this compound?

Structural validation employs:

  • Single-crystal X-ray diffraction : Determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridyl groups) .
  • Spectroscopic techniques :
    • NMR : Confirm substitution patterns (e.g., pyrazole C-H protons at δ 7.8–8.2 ppm; sulfonamide protons at δ 2.8–3.1 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₇N₅O₂S: 392.1121) .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

SAR strategies for pyrazole-sulfonamide derivatives include:

  • Modifying substituents : Introduce electron-withdrawing groups (e.g., -CN) to enhance binding to hydrophobic pockets in enzymes like COX-2 or TRPM8 channels .
  • Exploring regiochemistry : 1,5-diarylpyrazole configurations (vs. 1,3-) improve selectivity for kinase targets by reducing off-target interactions .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., TRPM8) and guide functional group optimization .

Advanced: How should researchers address contradictions in biological activity data?

Discrepancies in IC₅₀ values or efficacy across studies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) for COX-2 inhibition assays .
  • Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference in cell-based assays .
  • Metabolic stability : Compare hepatic microsomal stability (e.g., t₁/₂ in human vs. rat microsomes) to explain species-specific activity .

Advanced: What computational methods are recommended for mechanistic studies?

  • Molecular dynamics (MD) simulations : Analyze ligand-protein interactions (e.g., sulfonamide SO₂ group hydrogen bonding with Arg120 in COX-2) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antiproliferative activities .
  • Pharmacophore modeling : Identify essential features (e.g., pyridyl nitrogen as a hydrogen bond acceptor) for TRPM8 antagonism .

Advanced: How can metabolic stability be enhanced for in vivo applications?

  • Introducing metabolically stable groups : Replace labile ethyl groups with tert-butyl or cyclopropyl moieties to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Substitute hydrogen with deuterium at benzylic positions to prolong half-life via the kinetic isotope effect .
  • Prodrug strategies : Mask sulfonamide as a methyl ester to improve oral bioavailability, with enzymatic cleavage in target tissues .

Advanced: What strategies mitigate off-target effects in kinase inhibition?

  • Kinome-wide profiling : Use panels (e.g., DiscoverX) to assess selectivity across 400+ kinases and identify problematic off-targets (e.g., JAK2) .
  • Crystal structure analysis : Compare binding modes with non-target kinases (e.g., TGF-β-activated kinase 1) to design steric hindrance elements .
  • Altered linker length : Adjust the ethyl spacer between pyrazole and sulfonamide to disrupt interactions with off-target ATP-binding pockets .

Advanced: How are formulation challenges addressed for preclinical testing?

  • Nanoparticle encapsulation : Use PLGA nanoparticles (70–100 nm) to enhance solubility of hydrophobic derivatives .
  • pH-sensitive carriers : Design liposomes that release the compound in tumor microenvironments (pH 6.5–7.0) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) to identify susceptible functional groups (e.g., cyano hydrolysis) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。